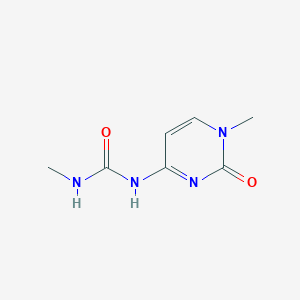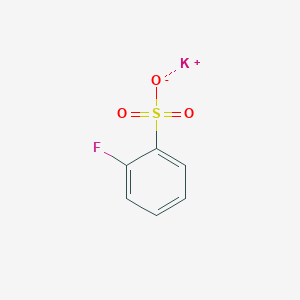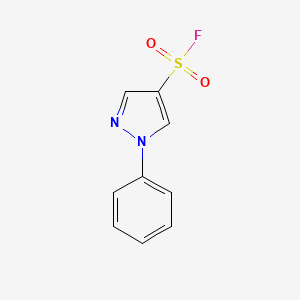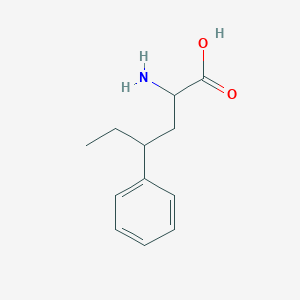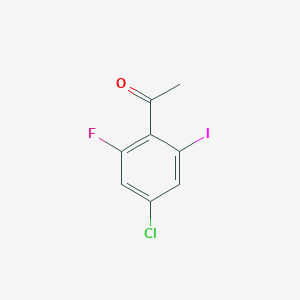
1-(4-Chloro-2-fluoro-6-iodophenyl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Chloro-2-fluoro-6-iodophenyl)ethan-1-one is an organic compound with the molecular formula C8H5ClFIO It is a substituted acetophenone derivative, characterized by the presence of chlorine, fluorine, and iodine atoms on the benzene ring
准备方法
Synthetic Routes and Reaction Conditions: 1-(4-Chloro-2-fluoro-6-iodophenyl)ethan-1-one can be synthesized through a multi-step process involving the halogenation of acetophenone derivatives. One common method involves the following steps:
Halogenation: The starting material, 4-chloro-2-fluoroacetophenone, is subjected to iodination using iodine and a suitable oxidizing agent such as N-iodosuccinimide in an organic solvent like acetonitrile.
Reaction Conditions: The reaction is typically carried out at room temperature or slightly elevated temperatures, with stirring to ensure complete mixing of the reactants. The reaction mixture is then quenched with an aqueous solution of sodium thiosulfate to remove any excess iodine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Processing: Depending on the scale, the reaction can be carried out in batch reactors or continuous flow reactors.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
化学反应分析
Types of Reactions: 1-(4-Chloro-2-fluoro-6-iodophenyl)ethan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine, fluorine, and iodine) on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The carbonyl group in the ethanone moiety can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the carbonyl group.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used to reduce the carbonyl group to an alcohol.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.
Oxidation Products: Carboxylic acids are the major products formed from the oxidation of the carbonyl group.
Reduction Products: Alcohols are the major products formed from the reduction of the carbonyl group.
科学研究应用
1-(4-Chloro-2-fluoro-6-iodophenyl)ethan-1-one has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique halogenation pattern makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of halogenated organic compounds’ effects on biological systems. It serves as a model compound for understanding the interactions of halogenated molecules with biological targets.
Medicine: Research into potential pharmaceutical applications includes investigating its use as a precursor for drug development. The presence of multiple halogens may impart unique pharmacological properties.
Industry: It is used in the development of specialty chemicals and materials, including polymers and advanced materials with specific properties.
作用机制
The mechanism of action of 1-(4-Chloro-2-fluoro-6-iodophenyl)ethan-1-one involves its interaction with molecular targets through its functional groups. The carbonyl group can form hydrogen bonds or interact with nucleophiles, while the halogen atoms can participate in halogen bonding or act as leaving groups in substitution reactions. The specific pathways and targets depend on the context of its use, such as in biological systems or chemical reactions.
相似化合物的比较
1-(4-Iodophenyl)ethan-1-one: Similar structure but lacks the chlorine and fluorine atoms.
1-(4-Chloro-2-fluorophenyl)ethan-1-one: Similar structure but lacks the iodine atom.
1-(4-Chloro-2-iodophenyl)ethan-1-one: Similar structure but lacks the fluorine atom.
Uniqueness: 1-(4-Chloro-2-fluoro-6-iodophenyl)ethan-1-one is unique due to the presence of three different halogen atoms on the benzene ring. This unique halogenation pattern imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.
属性
分子式 |
C8H5ClFIO |
|---|---|
分子量 |
298.48 g/mol |
IUPAC 名称 |
1-(4-chloro-2-fluoro-6-iodophenyl)ethanone |
InChI |
InChI=1S/C8H5ClFIO/c1-4(12)8-6(10)2-5(9)3-7(8)11/h2-3H,1H3 |
InChI 键 |
KOEVRKABZXTZNH-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=C(C=C(C=C1I)Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Chloro-7-(trifluoromethyl)imidazo[1,5-a]quinoxaline](/img/structure/B15223760.png)

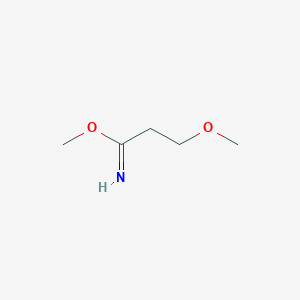
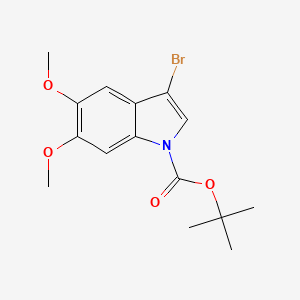
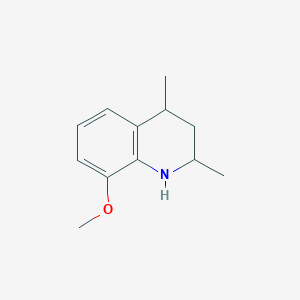
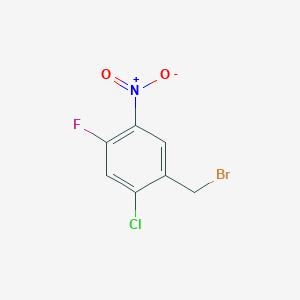
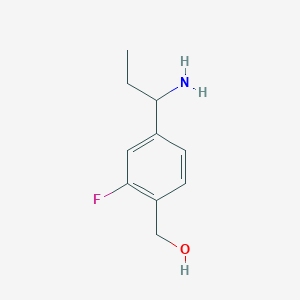
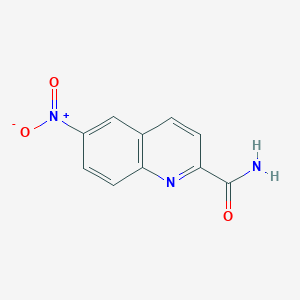
![7-Bromo-4-chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B15223814.png)
